Product packaging for 2,3-Dimethyl-1-naphthaldehyde(Cat. No.:CAS No. 5811-89-2)

2,3-Dimethyl-1-naphthaldehyde

Cat. No.: B12817518
CAS No.: 5811-89-2
M. Wt: 184.23 g/mol
InChI Key: KCKAGGPNSPNAOR-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-naphthaldehyde is a specialized aromatic aldehyde offered for research and development purposes. This compound serves as a versatile building block in organic synthesis, particularly useful for the preparation of more complex, functionalized structures. Its naphthalene core, substituted with methyl groups and an aldehyde functionality, makes it a valuable precursor in several research areas. One of the primary applications of this compound is in the synthesis of Schiff base ligands. Researchers can condense its formyl group with primary amines to create these ligands, which are known to form stable complexes with various metal ions . Such metal complexes are of significant interest in fields like catalysis, materials science, and as models for bioinorganic processes . The methyl substituents on the naphthalene ring can influence the steric and electronic properties of the resulting ligand, allowing for fine-tuning of the complex's characteristics. Furthermore, naphthaldehyde derivatives are prominent in photochemical studies. The naphthalene core can absorb light, leading to excited-state reactivity. For instance, related naphthaldehydes have been shown to undergo unique photocycloaddition reactions with alkenes, especially under Lewis acid catalysis, providing access to complex polycyclic structures that are difficult to synthesize by other means . This makes this compound a compound of interest for developing novel photochemical reactions and synthesizing advanced organic materials. Researchers are encouraged to employ this reagent in the development of chiral ligands for asymmetric synthesis, in the creation of novel polymeric materials, and in fundamental studies of reaction mechanisms. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12O B12817518 2,3-Dimethyl-1-naphthaldehyde CAS No. 5811-89-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5811-89-2

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

2,3-dimethylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C13H12O/c1-9-7-11-5-3-4-6-12(11)13(8-14)10(9)2/h3-8H,1-2H3

InChI Key

KCKAGGPNSPNAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1C)C=O

Origin of Product

United States

Synthetic Methodologies for 2,3 Dimethyl 1 Naphthaldehyde and Its Structural Analogues

Established Synthetic Routes for Naphthaldehydes

The introduction of a formyl group onto the naphthalene (B1677914) nucleus is a cornerstone of various synthetic pathways. Traditional methods, while effective, often involve multiple steps and can present challenges in achieving specific substitution patterns.

Conventional Multistep Approaches

Classical methods for the synthesis of naphthaldehydes include the Vilsmeier-Haack, Gattermann, and Sommelet reactions. The Vilsmeier-Haack reaction, which employs a substituted formamide (B127407) and phosphorus oxychloride, is a widely used method for the formylation of electron-rich aromatic compounds, including naphthalenes. commonorganicchemistry.comwikipedia.orgoup.com The reaction proceeds through an electrophilic aromatic substitution, where the Vilsmeier reagent (a chloroiminium ion) attacks the aromatic ring. commonorganicchemistry.comwikipedia.org For naphthalenes, the substitution typically occurs at the more reactive α-position (C1 or C4).

Another established method is the Sommelet reaction, which involves the reaction of a halomethylnaphthalene with hexamethylenetetramine, followed by hydrolysis to yield the corresponding aldehyde. orgsyn.org For instance, 1-chloromethylnaphthalene can be converted to 1-naphthaldehyde (B104281) in good yields using this method. orgsyn.org The oxidation of methylnaphthalenes also provides a route to naphthaldehydes.

A summary of common conventional methods is presented in the table below.

Reaction Reagents Typical Substrate Key Features
Vilsmeier-HaackN,N-Dimethylformamide (DMF), POCl₃Electron-rich naphthalenesFormylation at the α-position
GattermannHCN, AlCl₃NaphthaleneCan lead to isomer mixtures
SommeletHexamethylenetetramine, H₂O/AcidHalomethylnaphthalenesUseful for converting benzylic halides
OxidationOxidizing agents (e.g., SeO₂, CrO₃)MethylnaphthalenesSelectivity can be an issue

Regioselective Synthesis Strategies

The primary challenge in synthesizing polysubstituted naphthaldehydes like 2,3-Dimethyl-1-naphthaldehyde (B12817531) lies in controlling the site of formylation. The directing effects of the substituents on the naphthalene ring play a crucial role. In the case of 2,3-dimethylnaphthalene (B165509), the electronic and steric effects of the two methyl groups influence the position of electrophilic attack.

Research has shown that the Gattermann formylation of 2,3-dimethylnaphthalene at elevated temperatures (above 65°C) can lead to an anomalous product, 2,4-dimethylnaphthalene-1-carbaldehyde, due to rearrangement reactions. tandfonline.com This highlights the difficulty in achieving the desired 1-formylation without side reactions.

The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, is another method for introducing a formyl group. wikipedia.org However, the regioselectivity of this reaction on substituted naphthalenes can also be variable and influenced by the substitution pattern and reaction conditions. For electron-rich phenols, ortho-formylation is often observed. wikipedia.org

Strategies to enhance regioselectivity often involve the use of directing groups or carefully controlling reaction parameters such as temperature and catalyst choice. For instance, in the synthesis of pyrene-1-carbaldehyde derivatives, the use of bulky substituents has been explored to control the position of formylation.

Green Chemistry Approaches in Naphthaldehyde Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Solvent-Free Reaction Protocols and Efficiency Enhancement

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of often hazardous organic solvents. These reactions can lead to improved efficiency, shorter reaction times, and easier product isolation. tandfonline.comtandfonline.comresearchgate.net An example of a solvent-free reaction relevant to aldehydes is the Cannizzaro reaction of α-naphthaldehyde, which can be carried out by heating with potassium hydroxide (B78521) without any solvent. wikipedia.org

Microwave-assisted synthesis is another green technique that can significantly accelerate reaction rates and improve yields. The application of microwave irradiation in the synthesis of heterocyclic compounds derived from naphthaldehydes has been demonstrated to be highly efficient. thieme-connect.de

A comparative study on the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) based barbiturates highlighted the advantages of a solvent-free method over conventional solvent-assisted synthesis, noting excellent yields and shorter reaction times. tandfonline.comtandfonline.comresearchgate.net

Green Approach Methodology Advantages Example Application
Solvent-Free SynthesisGrinding or heating reactants without a solventReduced waste, easier work-up, often fasterCannizzaro reaction of naphthaldehyde
Microwave-AssistedUsing microwave irradiation to heat the reactionRapid heating, shorter reaction times, higher yieldsSynthesis of indazole derivatives

Eco-Friendly Catalytic Systems, e.g., Chitosan-SO3H

The development of heterogeneous and recyclable catalysts is a key aspect of green chemistry. Chitosan (B1678972), a biodegradable polymer derived from chitin, can be functionalized to create effective and environmentally friendly catalysts. Sulfonated chitosan (Chitosan-SO₃H) has emerged as a highly efficient and reusable solid acid catalyst for various organic transformations. tandfonline.comtandfonline.comresearchgate.net

Chitosan-SO₃H has been successfully employed in the synthesis of barbiturate (B1230296) derivatives from 2-hydroxy-1-naphthaldehyde under solvent-free conditions. tandfonline.comtandfonline.comresearchgate.net The catalyst can be easily recovered and reused multiple times without a significant loss in activity, making the process more sustainable and economical. tandfonline.comtandfonline.comresearchgate.net The use of such biodegradable and biocompatible catalysts represents a significant advancement in the green synthesis of naphthaldehyde derivatives and their downstream products. tandfonline.comtandfonline.comresearchgate.netncsu.edunih.govresearchgate.netresearchgate.net

Advanced Catalytic Syntheses of Functionalized Naphthaldehydes

Modern organic synthesis increasingly relies on the development of highly selective and efficient catalytic systems. Transition-metal catalysis has opened up new avenues for the synthesis of complex functionalized aromatic compounds, including naphthaldehydes.

Recent research has demonstrated the use of transition metal ions like Cu(II), Ni(II), Co(II), and Cd(II) as efficient catalysts for the Vilsmeier-Haack formylation of hydrocarbons. researchgate.net These catalysts can significantly accelerate the reaction rate. researchgate.net Furthermore, a catalytic version of the Vilsmeier-Haack reaction has been developed using a P(III)/P(V)═O cycle, which avoids the use of stoichiometric and caustic POCl₃. nih.govx-mol.com This catalytic approach has been successfully applied to the C1-deuterated formylation of indoles. nih.govx-mol.com

Rhodium-catalyzed C-H activation has also emerged as a powerful tool for the synthesis of substituted naphthaldehydes. These advanced catalytic methods offer high levels of control over regioselectivity and functional group tolerance, providing access to a wide range of complex naphthaldehyde derivatives that are difficult to prepare using traditional methods.

Catalytic System Reaction Type Key Advantages
Transition Metal Ions (Cu, Ni, Co, Cd)Vilsmeier-Haack FormylationRate acceleration
P(III)/P(V)═O CycleCatalytic Vilsmeier-HaackAvoids stoichiometric caustic reagents
Rhodium CatalysisC-H ActivationHigh regioselectivity, functional group tolerance

Lewis Acid Catalyzed Transformations and Selectivity Reversal

The photochemical behavior of naphthaldehydes can be dramatically altered by the presence of Lewis acids, leading to a reversal of typical reaction selectivity. researchgate.netrsc.orgnih.govnih.gov In the absence of a Lewis acid, irradiation of naphthaldehydes typically results in reactions at the carbonyl group, such as Paternò–Büchi reactions to form oxetanes, photoreductions to alcohols, or other photoadditions. rsc.orgnih.gov However, upon coordination of a Lewis acid like aluminum bromide (AlBr₃) or ethylaluminum dichloride (EtAlCl₂) to the carbonyl oxygen, the molecule's photochemical reactivity shifts. rsc.orgnih.gov This coordination alters the character of the lowest excited states to π,π*, making the aromatic core the reactive site. rsc.org

This shift enables a visible light-mediated [2+2] photocycloaddition between the naphthalene C1/C2 bond and an olefin. rsc.orgnih.gov For instance, the reaction of 1-naphthaldehyde with 2,3-dimethyl-2-butene (B165504) in the presence of AlBr₃ does not yield carbonyl addition products but instead, after a subsequent rearrangement of the initial cyclobutane (B1203170) intermediate, produces a C2-alkylated naphthalene derivative. rsc.orgnih.gov In the case of 2-naphthaldehyde (B31174), the intermediate cyclobutane product can be stable and isolable. nih.gov

This strategy has been extended to enantioselective transformations by employing chiral Lewis acids. A notable example involves a cascade reaction where 1-naphthaldehyde derivatives undergo a visible light-triggered ortho-photocycloaddition and subsequent acid-catalyzed rearrangement. nih.govrsc.orgtum.de Catalyzed by a chiral AlBr₃-activated 1,3,2-oxazaborolidine, this process yields enantioenriched polycyclic benzoisochromenes with high yields (65–93%) and excellent enantiomeric excess (82–96% ee). nih.govrsc.orgtum.de

Lewis Acid-Mediated Photochemical Reactions of Naphthaldehydes
Naphthaldehyde SubstrateLewis Acid CatalystReactantKey OutcomeYieldReference
1-NaphthaldehydeAlBr₃ (25 mol%)2,3-dimethyl-2-buteneRearranged C2-alkylated naphthalene product (Aldehyde 8)Not specified rsc.orgnih.gov
2-NaphthaldehydeAlBr₃ (5 mol%)2,3-dimethyl-2-buteneStable cyclobutane adduct (Product 13)56% nih.gov
1-Naphthaldehyde derivative (7a)AlBr₃ (racemic)Intramolecular olefinRacemic benzoisochromene (rac-8a)42% rsc.orgtum.de
Various 1-naphthaldehyde derivativesChiral AlBr₃-activated 1,3,2-oxazaborolidineIntramolecular olefinEnantioenriched polycyclic benzoisochromenes65-93% nih.govrsc.orgtum.de

Organocatalytic Systems for Directed Synthesis

Organocatalysis provides a powerful, metal-free approach for the asymmetric functionalization of naphthaldehydes and related compounds. nih.gov These systems are instrumental in creating stereocenters with high fidelity. Proline-type organocatalysts, for example, have been widely used to facilitate reactions of carbonyls and imines. nih.gov

Specific applications involving naphthaldehyde derivatives demonstrate the utility of this approach. In one study, α-aminotetrazole derivatives were used as organocatalysts for the aldol (B89426) reaction between 2-naphthaldehyde and acetone, producing the (R)-configured aldol product with up to 98% enantiomeric excess. mdpi.com Another example is the asymmetric Mannich reaction of acetone, p-methoxyanisidine, and 2-naphthaldehyde, which, when catalyzed by a specific organocatalyst (20 mol%), afforded the desired single enantiomer product in up to 94% yield. google.com These examples underscore the capacity of organocatalysts to direct the formation of complex, chiral molecules from naphthaldehyde precursors under mild conditions.

Organocatalytic Reactions Involving Naphthaldehydes
Reaction TypeNaphthaldehyde SubstrateCatalyst TypeKey OutcomeYield / eeReference
Aldol Reaction2-Naphthaldehydeα-Aminotetrazole derivatives(R)-configured aldol productup to 98% ee mdpi.com
Mannich Reaction2-NaphthaldehydeProline-derived organocatalyst VSingle enantiomer γ-keto-α-amino acid derivativeup to 94% yield google.com
Diels-Alder ReactionDeconjugated enones (from naphthaldehydes)Proline-derived catalyst C63,4-dihydropyransExcellent ee mdpi.com

Transition Metal-Mediated Syntheses, e.g., Palladium-Catalyzed C-H Amination

Transition metal catalysis, particularly with palladium, has emerged as a formidable tool for the direct C-H functionalization of naphthalene rings. researchgate.net These methods offer high regioselectivity and functional group tolerance, enabling the introduction of various substituents onto the aromatic core.

A prime example is the palladium-catalyzed C-H amination. Research has described a method for the remote C-H dimethylamination of 1-chloromethylnaphthalenes using N,N-dimethylformamide (DMF) as the amino source. rsc.orgrsc.org This reaction occurs exclusively at the 4-position of the naphthalene ring, affording 1-(N,N-dimethylamino)-4-alkylnaphthalenes in good to high yields under mild conditions. rsc.orgrsc.org In a related strategy, picolinamide-directed C8-H amination of 1-naphthylamine (B1663977) derivatives with secondary aliphatic amines was achieved using a palladium catalyst, providing a novel route to 1,8-naphthalenediamine derivatives. acs.org

Beyond amination, other transition metals have been used for different C-H functionalizations. An iridium-based catalyst system, employing a tunable transient directing group (TDG), allows for the highly regioselective methylation of 1-naphthaldehydes at either the ortho- or peri-position. nih.gov This strategy provides a practical route to di-substituted naphthalene derivatives, which can be generated on a gram scale. nih.gov

Transition Metal-Mediated C-H Functionalization of Naphthalene Derivatives
Catalyst SystemSubstrateFunctionalizationPositionProductReference
Palladium1-ChloromethylnaphthalenesDimethylaminationC41-(N,N-Dimethylamino)-4-alkylnaphthalenes rsc.orgrsc.org
Palladium1-Naphthylamine derivatives (with picolinamide (B142947) directing group)AminationC81,8-Naphthalenediamine derivatives acs.org
Iridium ([Cp*IrCl₂]₂)1-Naphthaldehydes (with transient directing group)Methylationortho- or peri-Regioselective methylated naphthaldehydes nih.gov
Palladium1-CarbonylnaphthalenesOxygenation / Halogenationperi- (C8) or ortho- (C2)Regioselective naphthols or halogenated naphthaldehydes anr.fr

Synthetic Optimization and Yield Enhancement Studies

The practical application of synthetic methodologies hinges on the optimization of reaction conditions to maximize yield and selectivity. Studies across various catalytic systems for naphthaldehyde synthesis and functionalization highlight systematic approaches to enhancement.

In the context of Lewis acid-catalyzed photocycloadditions, optimization involved screening catalyst loading and selecting the ideal light source. It was found that a low loading of AlBr₃ (5 mol%) was sufficient for the reaction of 2-naphthaldehyde, and using a light-emitting diode (LED) with an emission maximum at λ = 457 nm proved to be optimal. nih.gov

For transition metal-mediated reactions, the choice of ligand, solvent, and additives is critical. The iridium-catalyzed C-H methylation of 1-naphthaldehydes was extensively optimized. nih.gov Screening of various transient directing groups (TDGs) revealed that simple anilines, particularly those with meta-electron-withdrawing groups (e.g., 3-aminobenzonitrile), were superior for promoting ortho-methylation, especially for sterically hindered or electron-rich substrates. nih.gov Similarly, in a pyrrolidine-catalyzed three-component reaction to form 1,3-diarylallylidene pyrazolones, a thorough screening of catalysts and solvents identified pyrrolidine/benzoic acid salt in toluene (B28343) at 110 °C as the optimal conditions, boosting the yield of the model product to 84%. acs.org

These examples demonstrate that yield enhancement is achieved through a meticulous, multi-parameter investigation of the reaction environment, tailored to the specific substrate and desired transformation.

Precursor Development and Functionalization Strategies for Naphthalene Carbaldehydes

The synthesis of functionalized naphthalene carbaldehydes themselves relies on robust and regioselective methods for introducing the aldehyde group and other substituents onto the naphthalene scaffold. The Vilsmeier-Haack reaction is a frequently cited and effective method for the formylation of naphthalene derivatives. ontosight.ai This reaction typically uses a formylating agent like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to introduce the aldehyde group onto the electron-rich aromatic ring.

Modern synthetic strategies often employ transition metal-catalyzed cross-coupling and C-H activation to build substituted naphthalene precursors. Palladium-catalyzed reactions are particularly prominent. For example, substituted naphthalenes can be constructed via a (4+2) benzannulation reaction between arylboronic acids and acetylenic aldehydes. thieme-connect.com Another approach involves the palladium-catalyzed carboannulation of o-allylaryl halides with internal alkynes. thieme-connect.com

Furthermore, directing-group strategies are pivotal for achieving regioselective functionalization of the naphthalene core, which can then be converted to the target carbaldehyde. The carbonyl group of a 1-carbonylnaphthalene can itself act as a directing group to facilitate regioselective oxygenation or halogenation at the challenging peri- (C8) or ortho- (C2) positions using a palladium catalyst. anr.fr Such strategies provide access to specifically substituted naphthol or halogenated naphthalene precursors, which are valuable for the synthesis of complex natural products and other targets. anr.fr The development of Suzuki coupling-based routes, starting from bromo-cycloalkene-carbaldehydes and thienylboronic acids, also provides a general method for accessing precursors to complex fused-ring systems derived from naphthaldehydes. researchgate.net

Reactivity and Mechanistic Investigations of 2,3 Dimethyl 1 Naphthaldehyde

Photochemical Reactions and Pathways

Upon absorption of light, 2,3-Dimethyl-1-naphthaldehyde (B12817531) can engage in several photochemical reactions. The specific pathway taken is often dependent on the reaction conditions, such as the presence of other reactants or catalysts.

Ortho Photocycloaddition Mechanisms of Naphthaldehydes

While aromatic aldehydes typically react at the carbonyl group, naphthaldehydes can undergo an alternative photochemical reaction known as ortho photocycloaddition. This reaction involves a [2+2] cycloaddition between the C1-C2 double bond of the naphthalene (B1677914) ring and an olefin. nih.govrsc.org This reactivity pattern is particularly favored in the presence of Lewis acids like ethylaluminum dichloride (EtAlCl₂) or aluminum bromide (AlBr₃). nih.govrsc.org

The presence of a Lewis acid dramatically alters the photochemical behavior of naphthaldehydes. nih.govrsc.org It shifts the site of reactivity from the aldehyde's carbonyl group to the arene core. nih.govrsc.org The process is initiated by irradiation with visible light (e.g., λ = 457 nm) and results in the formation of a cyclobutane (B1203170) intermediate. nih.govbohrium.com This intermediate can be unstable and may undergo subsequent Lewis acid-promoted reactions, such as ring-opening, to yield C2-alkylated naphthalene derivatives or other complex polycyclic structures. nih.govrsc.orgresearchgate.net Mechanistic studies suggest that this ortho photocycloaddition proceeds via a triplet excited state. bohrium.comresearchgate.net The formation of a trans-cyclobutane product from both (E)- and (Z)-alkenes points to the involvement of an intermediate, likely a triplet 1,4-diradical, where free rotation can occur before ring closure. nih.govrsc.org

Table 1: Photochemical Reactivity of Naphthaldehydes
Reaction ConditionPrimary Reaction TypeReactive SiteTypical ProductKey Intermediate
Direct Excitation (No Lewis Acid)Paternò–Büchi ReactionCarbonyl Group (C=O)Oxetane (B1205548)Excited Carbonyl State (n,π*)
Excitation with Lewis Acid (e.g., AlBr₃)Ortho PhotocycloadditionArene Core (C1=C2)Cyclobutane (often rearranges)Triplet 1,4-Diradical

Paternò–Büchi Reactions and Excited State Characterization in Aromatic Aldehydes

In the absence of factors that promote ortho photocycloaddition, the characteristic photochemical reaction for aromatic aldehydes like this compound is the Paternò–Büchi reaction. nih.govrsc.org This [2+2] photocycloaddition occurs between the electronically excited carbonyl group of the aldehyde and a ground-state alkene to form a four-membered oxetane ring. nih.govwikipedia.org

The reaction is initiated by the excitation of the carbonyl compound to its singlet (S₁) or triplet (T₁) excited state, which must be of n,π* character. nih.gov For many aromatic carbonyl compounds, intersystem crossing from the initial singlet state to the more stable triplet state is rapid and efficient, meaning the reaction often proceeds through the triplet state. rsc.org The excited aldehyde then reacts with the alkene to form a biradical intermediate, which subsequently cyclizes to yield the oxetane product. nih.gov For example, the reaction of 1-naphthaldehyde (B104281) with 2,3-dihydrofuran (B140613) has been reported to produce the corresponding oxetane in significant yield. nih.govrsc.org The stereochemistry and regioselectivity of the Paternò-Büchi reaction are influenced by the stability of the intermediate diradical. nih.govcambridgescholars.com

Electron Transfer Induced Reactivity in Naphthalene Systems

Photoexcitation of naphthalene systems can also induce electron transfer (ET) reactions, particularly when suitable electron donors or acceptors are present. nih.govosti.gov Upon absorbing light, the naphthalene moiety can be excited to a state from which it can either donate or accept an electron, forming a radical ion pair. cambridgescholars.com This process is fundamental to understanding the reactivity of systems like dendrimers with naphthalene peripheral groups and a viologen-like core, which can undergo paired electron transfers upon two-photon absorption. nih.gov

In the context of this compound, an excited state could potentially engage in an electron transfer process with an electron-rich alkene, leading to a radical-ion pair instead of the direct formation of a diradical intermediate typical of the Paternò-Büchi reaction. cambridgescholars.com The subsequent reactivity would then be governed by these radical ions. The efficiency and pathways of these ET reactions are highly dependent on factors such as solvent polarity and the redox potentials of the involved species. cambridgescholars.comnih.gov The formation of the naphthalene radical anion (NAP•⁻) is a well-studied phenomenon that can initiate further chemical transformations. nih.govacs.org

Chemically Induced Transformations

Beyond photochemistry, the aldehyde group of this compound is a versatile handle for a variety of ground-state chemical reactions, primarily involving condensation, oxidation, and reduction.

Condensation Reactions with Primary Amines and Active Methylene Compounds for Schiff Base Formation

A cornerstone of aldehyde chemistry is the condensation reaction with primary amines to form imines, commonly known as Schiff bases (-HC=N-). ijacskros.com This reaction is a general and efficient method for derivatizing this compound. The process typically involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. ijacskros.com This intermediate then undergoes acid or base-catalyzed dehydration to yield the final Schiff base product. ijacskros.com

The reaction is widely applicable, and various primary amines can be used. google.com For instance, 2-hydroxy-1-naphthaldehyde (B42665), a closely related compound, readily undergoes condensation with a wide range of amines, such as 4-iodoaniline, 2-amino-4-hydroxy-6-methylpyrimidine, and 4-aminoantipyrine, to form the corresponding Schiff bases. researchgate.netjmchemsci.comfudutsinma.edu.ng These reactions are often carried out by refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol (B145695). researchgate.net The resulting Schiff bases, which incorporate the bulky naphthalene scaffold, are important ligands in coordination chemistry and can form stable complexes with various transition metals. researchgate.netfudutsinma.edu.ng

Table 2: Examples of Schiff Base Formation from Naphthaldehydes
Naphthaldehyde DerivativeAmine ReactantResulting Product TypeReference
2-hydroxy-1-naphthaldehyde4-iodoanilineIodo-substituted Naphthalen-2-ol Schiff Base fudutsinma.edu.ng
2-hydroxy-1-naphthaldehyde2-amino-4-hydroxy-6-methylpyrimidinePyrimidine Schiff Base researchgate.net
2-hydroxy-1-naphthaldehyde4-aminoantipyrineAntipyrine Schiff Base jmchemsci.com
2-naphthol / Aldehyde2-aminobenzothiazole1-(benzothiazolylamino)methyl-2-naphthol rsc.org

Oxidative and Reductive Pathways of Naphthalene Aldehydes

The aldehyde functional group in this compound can be readily oxidized or reduced. Oxidation of the aldehyde leads to the corresponding carboxylic acid, 2,3-Dimethyl-1-naphthoic acid. This transformation is a common pathway in the metabolism of substituted naphthalenes. For example, in the microbial degradation of dimethylnaphthalenes, methyl groups are often oxidized first to alcohols, then to aldehydes, and finally to carboxylic acids. nih.govfrontiersin.orgresearchgate.net Similarly, atmospheric oxidation of naphthalene by OH radicals can lead to ring-opened products containing aldehyde functionalities, which are subject to further oxidation. copernicus.orgcopernicus.org

Conversely, the reduction of the aldehyde group yields the corresponding primary alcohol, (2,3-Dimethyl-1-naphthalenyl)methanol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. nih.gov Photoreduction is also a possible pathway for aromatic aldehydes, leading to the formation of alcohols. nih.govrsc.org These oxidative and reductive transformations provide access to other important classes of naphthalene derivatives, expanding the synthetic utility of the parent aldehyde.

Cascade and Tandem Reactions Utilizing Aldehyde Functionality

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple consecutive reactions occur in a single step without the need to isolate intermediates. This approach offers high atom economy and reduces waste, time, and labor. wikipedia.org The aldehyde functionality of this compound makes it a candidate for such efficient synthetic strategies, although specific examples directly involving this compound are not extensively detailed in the provided search results. However, the principles of cascade reactions involving similar aldehyde-containing structures can be extrapolated.

A common cascade sequence involves an initial reaction at the aldehyde group, which then triggers subsequent intramolecular transformations. For instance, a Lewis acid-catalyzed reaction of a naphthaldehyde with an alkene can initiate a cascade. rsc.orgresearchgate.net In a related example, the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid like BF₃·Et₂O instigates an intramolecular Prins reaction. This forms a benzyl (B1604629) carbenium ion intermediate, which is then trapped by an electron-rich aromatic compound in a Friedel–Crafts alkylation, leading to the formation of 4-aryltetralin-2-ols. beilstein-journals.org This type of sequence, combining cyclization and intermolecular reaction, highlights the potential for complex molecule synthesis starting from an aldehyde. beilstein-journals.orgnih.gov

Another example of a tandem process is the Michael-Aldol reaction, where two carbon-carbon bond-forming reactions occur sequentially. bham.ac.uk While not directly demonstrated with this compound, its aldehyde group could potentially participate as an electrophile in an aldol-type reaction following an initial conjugate addition.

Furthermore, photocatalyzed cascade reactions offer another avenue for reactivity. The photochemical behavior of naphthaldehydes can be significantly altered by the presence of Lewis acids, shifting the reaction from the carbonyl group to the aromatic core. rsc.orgresearchgate.net This allows for visible light-mediated cycloadditions, creating complex polycyclic structures. rsc.orgresearchgate.net For example, 1-naphthaldehyde derivatives can be converted into enantioenriched polycyclic benzoisochromenes through a cascade of ortho photocycloaddition followed by an acid-catalyzed rearrangement. researchgate.net

The following table summarizes representative cascade reactions involving aldehyde functionalities, illustrating the potential pathways applicable to this compound.

Reaction Type Initiating Step Subsequent Steps Potential Product Class Reference
Prins/Friedel-CraftsIntramolecular Prins reactionIntermolecular Friedel-Crafts alkylation4-aryltetralin-2-ols beilstein-journals.orgnih.gov
Photocatalysisortho-PhotocycloadditionAcid-catalyzed rearrangementPolycyclic benzoisochromenes researchgate.net
Michael-AldolMichael additionIntramolecular aldol (B89426) reactionCyclic keto-alcohols bham.ac.uk

Ligand Coordination and Metal Complexation Chemistry

The aldehyde group and the naphthalene backbone of this compound provide sites for coordination with metal ions, leading to the formation of various metal complexes. Often, the aldehyde is first converted into a Schiff base ligand through condensation with a primary amine. These Schiff base ligands, which are often multidentate, are highly effective for coordinating with a range of transition metal ions.

For example, Schiff bases derived from the related 2-hydroxy-1-naphthaldehyde have been shown to form stable complexes with divalent and trivalent metal ions such as Mn(II), Fe(II), Ni(II), Co(II), Cu(II), Zn(II), Pd(II), Fe(III), and Cr(III). researchgate.netresearchgate.netuobaghdad.edu.iqtandfonline.com The resulting complexes often exhibit specific geometries, such as octahedral or tetrahedral, depending on the metal ion and the ligand structure. researchgate.netuobaghdad.edu.iq

A hexadentate Schiff base tripodal ligand, synthesized from the condensation of tris(2-aminoethyl)amine (B1216632) and 2-hydroxy-1-naphthaldehyde, has been used to form complexes with Fe(III), Al(III), and Cr(III). nih.gov Similarly, a tetradentate Schiff base ligand derived from 2,3-naphthalenediamine and 2-hydroxy-1-naphthaldehyde has been synthesized and characterized. rsc.org

The coordination of the metal to the ligand is typically confirmed through spectroscopic methods. In the infrared (IR) spectra of these complexes, a shift in the C=N (azomethine) stretching frequency to a lower wavenumber compared to the free ligand is indicative of coordination through the nitrogen atom. tandfonline.com The disappearance of the broad -OH band (in the case of hydroxy-naphthaldehyde derivatives) suggests deprotonation and coordination of the naphtholate oxygen. tandfonline.com New bands appearing in the far-IR region are often assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. tandfonline.comlupinepublishers.com

Electronic spectra (UV-Vis) also provide evidence of complex formation. The spectra of the complexes typically show bands corresponding to π-π* and n-π* transitions within the ligand, as well as d-d transitions for transition metal complexes. lupinepublishers.com

The table below provides examples of metal complexes formed with ligands derived from naphthaldehyde derivatives.

Metal Ion Ligand Type Coordination Geometry Spectroscopic Evidence (IR, cm⁻¹) Reference
Mn(II), Fe(II)Schiff base from 2-hydroxy-1-naphthaldehydeOctahedralν(C=N) shift, ν(M-N) and ν(M-O) bands researchgate.net
Ni(II)Schiff base from 2-hydroxy-1-naphthaldehydeTetrahedralν(C=N) shift, ν(M-N) and ν(M-O) bands researchgate.net
Fe(III), Al(III), Cr(III)Hexadentate tripodal Schiff baseNot specifiedν(C=N) at 1622 nih.gov
Mn(III), Fe(III), Co(III)Bishydrazone from 2-hydroxy-1-naphthaldehydeOctahedralν(C=N) shift (20-25), disappearance of ν(OH), ν(M-N) and ν(M-O) bands tandfonline.com
Sb(III)Tetradentate Schiff baseNot specifiedNot specified rsc.org

Mechanistic Elucidation Studies

Kinetic and Spectroscopic Monitoring of Reaction Progress

The progress of reactions involving naphthaldehyde derivatives can be monitored using various kinetic and spectroscopic techniques. UV-Vis spectroscopy is a powerful tool for observing changes in electronic structure during a reaction. For instance, in the Lewis acid-catalyzed photochemical reaction of 1-naphthaldehyde, the gradual addition of the Lewis acid results in noticeable changes in the UV-Vis spectrum, with the appearance of isosbestic points indicating the presence of two primary UV-active species in solution: the free naphthaldehyde and its complex with the Lewis acid. rsc.orgnih.gov This complexation often leads to a bathochromic (red) shift in the absorption spectrum, making the solution colored and allowing for irradiation at longer wavelengths. rsc.orgnih.gov

Fluorescence spectroscopy is another valuable method, particularly for studying binding interactions. For example, the interaction of metal complexes of naphthaldehyde-derived ligands with DNA can be monitored by observing changes in the fluorescence of an intercalating dye like ethidium (B1194527) bromide (EB). lupinepublishers.comresearchgate.net A decrease in the fluorescence intensity of the EB-DNA system upon addition of the complex suggests that the complex displaces EB, indicating strong binding. lupinepublishers.comresearchgate.net

Kinetic studies, where the concentration of reactants or products is measured over time, provide insights into reaction rates and orders. For example, in the C-H methylation of 1-naphthaldehydes, reaction yields can be determined by ¹H NMR analysis of the crude reaction mixture at different time points, using an internal standard. rsc.org Such studies have been used to optimize reaction conditions and to understand the influence of different catalysts and directing groups on the reaction outcome. rsc.org

The following table details spectroscopic and kinetic data from studies on naphthaldehyde derivatives.

Technique System Studied Observation Derived Information Reference
UV-Vis Spectroscopy1-Naphthaldehyde + EtAlCl₂Bathochromic shift, isosbestic points at 255, 288, and 340 nmFormation of a Lewis acid-aldehyde complex rsc.orgnih.gov
Fluorescence SpectroscopyMetal complex + DNA/Ethidium BromideQuenching of EB fluorescenceIntercalative binding of the complex to DNA lupinepublishers.comresearchgate.net
¹H NMR SpectroscopyC-H methylation of 1-naphthaldehydesChanges in signal integration over timeReaction yields and kinetics rsc.org
UV-Vis SpectroscopyMetal complexes of 2-hydroxy-1-naphthaldehyde ligand + CT-DNAHyperchromicityDNA binding constant (Kb) determination lupinepublishers.com

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for elucidating reaction mechanisms. In the context of reactions involving this compound and its analogs, several strategies have been employed to capture or infer the structure of these fleeting species.

In metal-catalyzed C-H functionalization reactions, the direct capture of reaction intermediates can provide definitive proof of the proposed mechanism. For the C-H methylation of 1-naphthaldehydes, mechanistic studies involving the capture of intermediates have identified the formation of different reactive metallacycles depending on the transient directing ligand used. rsc.org For example, both palladium and iridium can form metallacycles at the peri and ortho positions of the naphthaldehyde. rsc.org While peri-metalation is often energetically favored, the subsequent transmetallation step can be more facile at the ortho-iridacycle, leading to ortho-selectivity. rsc.org

In photochemical reactions, intermediates are often proposed based on the final product structure and theoretical calculations. For the Lewis acid-catalyzed photocycloaddition of 1-naphthaldehyde with 2,3-dimethyl-2-butene (B165504), an initial ortho [2+2] photocycloaddition is suggested to form a cyclobutane intermediate. rsc.orgnih.gov This intermediate is not isolated but is proposed to undergo a subsequent rearrangement under the acidic conditions to yield the final observed product. rsc.orgresearchgate.netnih.gov The formation of a benzyl carbenium ion as an intermediate is a key feature in the cascade Prins/Friedel–Crafts cyclization of vinyl-substituted phenyl acetaldehydes. beilstein-journals.orgnih.gov

Spectroscopic techniques can sometimes directly observe intermediates. In the study of the Lewis acid complexation of naphthaldehydes, UV-Vis and fluorescence spectroscopy have been used to characterize the ground and excited states of the aldehyde-Lewis acid complexes, which are key intermediates in the subsequent photochemical transformations. rsc.orgresearchgate.net

Reaction Type Proposed/Identified Intermediate Method of Identification/Inference Significance Reference
C-H Methylationperi-palladacycle, ortho-iridacycleCapture of intermediates, isotopic exchange, DFT calculationsExplains regioselectivity of the methylation rsc.org
Lewis Acid-Catalyzed PhotocycloadditionCyclobutane adductInferred from final product structure, independent synthesis of proposed intermediateExplains formation of rearrangement products instead of simple cycloaddition products rsc.orgnih.gov
Prins/Friedel-Crafts CascadeBenzyl carbenium ionInferred from reaction mechanism and product structureKey electrophile in the Friedel-Crafts step beilstein-journals.orgnih.gov
Lewis Acid-Catalyzed PhotoreactionExcited state Lewis acid-aldehyde complexPhotophysical studies (UV-Vis, fluorescence)The reactive species responsible for the altered photochemical behavior rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 2,3-Dimethyl-1-naphthaldehyde (B12817531). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals, providing unambiguous evidence of the compound's connectivity and substitution pattern.

Detailed analysis of the ¹H NMR spectrum reveals distinct signals for the aldehydic proton, aromatic protons, and the protons of the two methyl groups. The chemical shift of the aldehydic proton is typically observed in the downfield region, characteristic of its electron-deficient environment. The aromatic protons exhibit complex splitting patterns due to spin-spin coupling, and their specific chemical shifts are influenced by the electronic effects of the aldehyde and methyl substituents on the naphthalene (B1677914) ring. The methyl protons appear as singlets in the upfield region.

The ¹³C NMR spectrum complements the proton data, showing distinct resonances for the carbonyl carbon of the aldehyde group, the quaternary carbons of the naphthalene ring (including those bonded to the methyl groups), the protonated aromatic carbons, and the methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom. For instance, the carbonyl carbon resonates at a significantly downfield position.

Interactive Data Table: Expected NMR Chemical Shifts for this compound (based on related compounds)

Atom Type Technique Expected Chemical Shift (ppm) Key Features
Aldehydic Proton¹H NMR~10.0 - 10.5Singlet, downfield shift
Aromatic Protons¹H NMR~7.0 - 9.0Complex multiplets
Methyl Protons¹H NMR~2.3 - 2.7Two singlets
Carbonyl Carbon¹³C NMR~190 - 195Downfield resonance
Aromatic Carbons¹³C NMR~120 - 140Multiple signals
Methyl Carbons¹³C NMR~19 - 22Upfield resonances

Note: The actual chemical shifts for this compound may vary and require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and providing insights into its conformational properties.

The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the aldehyde group. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl groups are observed just below 3000 cm⁻¹. The C-H bending vibrations of the methyl groups and the aromatic ring, as well as the C-C stretching vibrations of the naphthalene skeleton, give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy provides complementary information. The C=O stretching vibration also gives a characteristic Raman signal. The aromatic ring vibrations are often strong in the Raman spectrum, providing detailed information about the substitution pattern. A combined experimental and theoretical study on the related molecule 2,3-dimethylnaphthalene (B165509) has provided a detailed interpretation of its infrared and Raman spectra, which can serve as a basis for analyzing the spectra of this compound. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H StretchIR, Raman> 3000Medium to Weak
Aliphatic C-H StretchIR, Raman< 3000Medium
C=O Stretch (Aldehyde)IR, Raman~1680 - 1700Strong (IR)
Aromatic C=C StretchIR, Raman~1400 - 1600Medium to Strong
C-H BendIR, RamanFingerprint RegionVariable
C-C Stretch (Ring)IR, RamanFingerprint RegionVariable

Note: The exact positions and intensities of the bands can be influenced by the specific molecular environment and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. The molecular ion peak (M⁺) in the mass spectrum directly corresponds to the molecular weight of the compound (C₁₃H₁₂O), which is approximately 184.23 g/mol .

Electron ionization (EI) is a common method used to generate the mass spectrum. Under EI conditions, the molecular ion can undergo fragmentation, leading to a series of daughter ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the formyl radical (CHO) to give a stable naphthylmethyl cation, or the loss of a hydrogen atom from the aldehyde group. Further fragmentation of the naphthalene ring system can also occur. The mass spectrum of the related compound 2,3-dimethylnaphthalene shows a prominent molecular ion peak at m/z 156 and a significant fragment at m/z 141, corresponding to the loss of a methyl group. nih.gov This information can be used to predict and interpret the fragmentation of this compound.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion m/z (expected) Possible Identity
Molecular Ion [M]⁺184Intact molecule
[M-H]⁺183Loss of a hydrogen atom
[M-CHO]⁺155Loss of the formyl group
[M-CH₃]⁺169Loss of a methyl group

Note: The relative intensities of the peaks depend on the ionization conditions and the stability of the resulting ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones.

The naphthalene ring system, being an extended conjugated π-system, gives rise to strong absorptions in the UV region. The presence of the aldehyde and methyl substituents will influence the position and intensity of these absorption bands. Typically, π → π* transitions of the aromatic system are observed at shorter wavelengths (higher energy), while the n → π* transition associated with the non-bonding electrons of the carbonyl oxygen occurs at longer wavelengths (lower energy) and is generally weaker in intensity. Studies on related naphthaldehyde derivatives show absorption bands in the UV region, which are assigned to these electronic transitions. rdd.edu.iqresearchgate.net Complexation of this compound with metal ions can lead to significant changes in the UV-Vis spectrum, such as shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity, which can be used to study the formation and stoichiometry of the resulting complexes.

Interactive Data Table: Expected UV-Vis Absorption Bands for this compound

Transition Type Expected Wavelength Range (nm) Relative Intensity
π → π* (Aromatic)~220 - 350High
n → π* (Carbonyl)~300 - 400Low

Note: The exact absorption maxima are solvent-dependent.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By diffracting X-rays through a single crystal of the compound, a diffraction pattern is obtained, which can be mathematically processed to yield a detailed model of the crystal structure.

This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the molecular geometry. It also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as van der Waals forces, C-H···O hydrogen bonds, and potential π-π stacking interactions between the naphthalene rings of adjacent molecules. While a specific crystal structure for this compound is not available in the provided search results, studies on similar naphthaldehyde derivatives have been conducted, revealing details about their crystal packing and intermolecular forces. doi.orgiucr.org

Interactive Data Table: Hypothetical Crystallographic Parameters for this compound

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, Pna2₁
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the unit cell
Z (Molecules per unit cell)Number of molecules in the unit cell
Key Intermolecular Interactionse.g., C-H···O, π-π stacking

Note: This table is hypothetical and actual data can only be obtained through experimental X-ray diffraction analysis.

Advanced Surface and Intermolecular Interaction Analyses

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure obtained from X-ray crystallography. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of a given molecule is dominant.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts.

Interactive Data Table: Expected Contributions from Hirshfeld Surface Analysis of this compound

Interaction Type Expected Contribution Fingerprint Plot Feature
H···HSignificantLarge, diffuse region
C···H/H···CSignificant"Wing-like" features
O···H/H···OModerateSharp spikes (if C-H···O H-bonds are present)

Note: The actual contributions depend on the specific crystal packing of the molecule.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule, providing crucial insights into its chemical reactivity. nih.govsiftdesk.org The MEP surface illustrates the electrostatic potential on a constant electron density surface, where different colors represent varying potential values. This map is instrumental in identifying molecular sites prone to electrophilic and nucleophilic attacks. biointerfaceresearch.com

The MEP is related to the electronic density and serves as a valuable descriptor for predicting the reactive behavior of a molecule in chemical reactions, biological processes, and molecular recognition. siftdesk.orgmdpi.com In a typical MEP map, regions of negative electrostatic potential, usually colored in shades of red and yellow, indicate an excess of electron density. These electron-rich areas are susceptible to electrophilic attack. researchgate.net Conversely, regions with positive electrostatic potential, depicted in blue, signify electron-deficient areas that are favorable for nucleophilic attack. researchgate.net The green areas represent regions of neutral or zero potential. researchgate.net

For this compound, the MEP map is dictated by the interplay of the electron-withdrawing aldehyde group (-CHO), the electron-donating methyl groups (-CH₃), and the delocalized π-electron system of the naphthalene core.

Detailed Research Findings:

While specific experimental or theoretical MEP studies exclusively on this compound are not extensively detailed in the surveyed literature, its electrostatic potential map can be reliably predicted based on its functional groups and well-established chemical principles observed in analogous naphthaldehyde structures. nih.govtandfonline.comresearchgate.net

Negative Potential Regions: The most significant region of negative electrostatic potential is concentrated around the highly electronegative oxygen atom of the carbonyl group in the aldehyde function. This localization of electron density makes the oxygen atom the primary site for electrophilic attack and a strong hydrogen bond acceptor. biointerfaceresearch.com The π-electron cloud of the naphthalene ring system also contributes to regions of negative potential above and below the aromatic plane, which can be attractive to electrophiles. siftdesk.org The presence of the electron-donating methyl groups at the C2 and C3 positions is expected to slightly increase the electron density in the naphthalene ring system compared to unsubstituted 1-naphthaldehyde (B104281).

Positive Potential Regions: The most positive electrostatic potential is anticipated to be located around the hydrogen atom of the aldehyde group and, to a lesser extent, the carbonyl carbon atom. This electron deficiency renders the aldehyde carbon highly electrophilic and thus a prime target for attack by nucleophiles. biointerfaceresearch.com The hydrogen atoms of the methyl groups and the aromatic rings will exhibit moderately positive potential.

The predicted distribution of electrostatic potential across the molecule is a key determinant of its intermolecular interactions and reactivity patterns.

The following interactive table summarizes the predicted MEP characteristics for different regions of the this compound molecule.

Molecular RegionPredicted Electrostatic PotentialChemical Interpretation
Aldehyde Oxygen AtomMost Negative (Red/Yellow)Primary site for electrophilic attack; Hydrogen bond acceptor
Aldehyde Carbon AtomPositive (Blue)Primary site for nucleophilic attack
Aldehyde Hydrogen AtomMost Positive (Blue)Site for nucleophilic interaction
Naphthalene Ring (π-system)Negative (above/below plane)Site for electrophilic interaction (π-stacking)
Methyl Group HydrogensSlightly PositiveWeakly electrophilic sites

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT calculations are a fundamental tool for predicting the properties of molecules. However, specific DFT studies on 2,3-Dimethyl-1-naphthaldehyde (B12817531) are not found in the available literature. Research on other naphthalene (B1677914) derivatives demonstrates how DFT can be used to optimize molecular geometries and analyze electronic properties. researchgate.netresearchgate.net

A full geometry optimization of this compound would typically be the first step in a computational study. This process determines the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the bond connecting the aldehyde group to the naphthalene ring, and determine their relative energies. While DFT is the standard method for such analyses, nih.gov no specific conformational analysis or optimized geometry data for this compound has been published.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and the energy required for electronic excitation. For other naphthaldehyde derivatives, FMO analysis has been used to understand intramolecular proton transfer and other reactive processes. rsc.orgscispace.com However, there are no published reports containing HOMO-LUMO energy values or orbital visualizations specifically for this compound.

Vibrational analysis, computed using DFT, predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. A Potential Energy Distribution (PED) analysis assigns these calculated vibrational frequencies to specific motions of the atoms, such as stretching, bending, or twisting of functional groups. This allows for a detailed interpretation of experimental spectra. A detailed vibrational analysis has been performed on the related molecule 2,3-dimethylnaphthalene (B165509), nih.gov but a similar study that includes the influence of the aldehyde group in this compound is not available.

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

TD-DFT is the method of choice for investigating the excited-state properties of molecules, such as their absorption and emission of light. nih.govresearchgate.netnih.gov A TD-DFT calculation on this compound would predict its UV-visible absorption spectrum, identifying the energies of electronic transitions and their corresponding oscillator strengths (intensities). fountainjournals.com This would provide insight into the molecule's color and how it interacts with light. Despite the utility of this method for similar compounds, scispace.com specific TD-DFT studies detailing the photophysical properties of this compound have not been reported.

Reaction Mechanism Simulations and Transition State Theory

Computational chemistry is frequently used to simulate reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction mechanisms. Such studies would be invaluable for understanding the synthesis or reactivity of this compound. For instance, simulations could elucidate the mechanism of its formation or its participation in subsequent chemical transformations. utwente.nl At present, no published studies have applied reaction mechanism simulations or transition state theory to reactions involving this compound.

Energy Frameworks and Intermolecular Interaction Energies in Crystal Packing

A comprehensive analysis of the crystal packing and intermolecular interactions of this compound through energy frameworks and interaction energy calculations is currently unavailable in published scientific literature. To date, experimental determination of the crystal structure of this compound has not been reported, which is a fundamental prerequisite for such computational studies.

The investigation of energy frameworks is a powerful computational tool used to visualize and quantify the supramolecular architecture of crystalline solids. This method relies on the calculation of pairwise intermolecular interaction energies between a central molecule and its surrounding neighbors within the crystal lattice. The resulting energies, categorized into electrostatic, dispersion, repulsion, and polarization components, are then used to construct a graphical representation of the crystal packing, highlighting the dominant interactions and their directional preferences.

Without the precise atomic coordinates and unit cell parameters that would be provided by an experimental crystal structure determination (typically through single-crystal X-ray diffraction), it is not feasible to perform the necessary quantum chemical calculations to determine the intermolecular interaction energies and subsequently generate the energy frameworks for this compound.

While computational studies have been performed on structurally related compounds, such as other naphthaldehyde derivatives and dimethylnaphthalene isomers, these findings cannot be extrapolated to predict the specific crystal packing and interaction energies of this compound. The substitution pattern of the methyl and aldehyde groups on the naphthalene core significantly influences the molecule's electronic distribution, shape, and potential for intermolecular interactions, leading to a unique crystal structure with a distinct energy landscape.

Therefore, the detailed research findings and data tables pertaining to the energy frameworks and intermolecular interaction energies in the crystal packing of this compound cannot be provided at this time. Further experimental work to crystallize this compound and determine its solid-state structure is required before these advanced computational analyses can be conducted.

Derivatives and Functionalized Compounds of 2,3 Dimethyl 1 Naphthaldehyde in Advanced Research

Design and Synthesis of Schiff Base Ligands from Naphthaldehydes

Schiff bases, or imines, are a class of organic compounds synthesized from the condensation reaction of a primary amine with an aldehyde or ketone. ijacskros.com The resulting carbon-nitrogen double bond (azomethine group) is a key feature that imparts a wide range of interesting chemical and physical properties. nih.gov Naphthaldehyde-derived Schiff bases are particularly significant as ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. These complexes have found applications in catalysis, materials science, and biological systems. science.govnih.gov

The synthesis of Schiff base ligands from naphthaldehydes is typically a straightforward condensation reaction. ijacskros.com Common methods include:

Conventional Heating: The naphthaldehyde and a primary amine are refluxed in a suitable solvent, such as ethanol (B145695) or methanol, often with a catalytic amount of acid. ijacskros.com

Microwave-Assisted Synthesis: This method offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. ijacskros.com

Mechanochemical Grinding: In this solvent-free approach, the reactants are ground together, sometimes with a small amount of a liquid additive, to promote the reaction. researchgate.net

While specific examples of Schiff bases derived directly from 2,3-Dimethyl-1-naphthaldehyde (B12817531) are not extensively documented in publicly available literature, the general synthetic routes are well-established for other naphthaldehydes, such as 2-hydroxy-1-naphthaldehyde (B42665). researchgate.net These methods can be readily adapted for this compound to produce a variety of Schiff base ligands. The properties of the resulting ligands can be tuned by varying the substituent on the primary amine.

Table 1: Representative Schiff Base Ligands Derived from Naphthaldehydes and Their Synthesis Methods

Naphthaldehyde PrecursorPrimary AmineSynthesis MethodResulting Schiff Base Structure
2-Hydroxy-1-naphthaldehyde2-AminobenzothiazoleMechanochemical Grinding1-(((1,3-benzothiazol-2-yl)imino)methyl)naphthalen-2-ol
2-Hydroxy-1-naphthaldehyde2-BiphenylamineConventional Solution-Based & Mechanochemical1-((2-biphenylamino)methylene)naphthalen-2(1H)-one
Salicylaldehyde DerivativesVarious Primary DiaminesCondensation ReactionAzo-containing Schiff base ligands

Development of Pyrazoline and Other Heterocyclic Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are known to exhibit a wide range of biological activities. derpharmachemica.comresearchgate.net The synthesis of pyrazoline derivatives often proceeds through a multi-step reaction sequence that begins with the formation of a chalcone. nih.govelifesciences.org

Chalcones are α,β-unsaturated ketones that can be synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone in the presence of a base. elifesciences.org In the context of this compound, it can be reacted with various acetophenones to yield the corresponding naphthalene-containing chalcones.

These chalcones can then undergo a cyclization reaction with hydrazine (B178648) or its derivatives to form the pyrazoline ring. derpharmachemica.com The reaction conditions can be varied to control the regioselectivity of the cyclization and the substituents on the pyrazoline ring.

Although direct synthesis of pyrazolines from this compound is not prominently reported, the established synthetic pathways for other aromatic aldehydes provide a clear blueprint for their preparation.

Table 2: Proposed Synthesis of Pyrazoline Derivatives from this compound

StepReactantsReaction TypeIntermediate/Product
1This compound + Substituted AcetophenoneClaisen-Schmidt CondensationNaphthalene-containing Chalcone
2Naphthalene-containing Chalcone + Hydrazine derivativeCyclizationSubstituted Pyrazoline

Other heterocyclic compounds can also be synthesized from naphthaldehydes. For instance, reaction with reagents like hydroxylamine (B1172632) can lead to the formation of oximes, and further reactions can yield more complex heterocyclic systems. researchgate.net

Synthesis of Allenic Naphthalene (B1677914) Derivatives

Allenes are compounds containing two cumulative double bonds (C=C=C). The synthesis of allenic naphthalene derivatives introduces a unique functional group that can participate in various chemical transformations. A common route to allenes involves the reaction of propargylic alcohols. ajol.inforesearchgate.net

The synthesis can be envisioned in two main steps:

Formation of Propargylic Alcohol: Reaction of this compound with a metal acetylide (e.g., lithium acetylide) would yield the corresponding propargylic alcohol.

Conversion to Allene (B1206475): The propargylic alcohol can then be subjected to conditions that promote rearrangement to the allenic structure. This can sometimes be achieved through treatment with specific reagents or catalysts. organic-chemistry.orgnih.gov

Functionalization for Supramolecular Recognition

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Naphthalene derivatives have been utilized as building blocks for the construction of host molecules capable of recognizing and binding specific guest molecules. acs.org The functionalization of the naphthalene core is key to imparting selective binding properties.

Derivatives of 2-hydroxy-1-naphthaldehyde have been extensively used to create chemosensors for various ions. researchgate.netresearchgate.net The hydroxyl and aldehyde groups on the naphthalene ring serve as binding sites and signaling units. The aldehyde group can be further modified, for example, by converting it into a Schiff base, to create more complex receptor sites.

For this compound, while lacking the hydroxyl group of the more commonly used precursor, the aldehyde functionality provides a handle for introducing various recognition motifs. For example, it could be converted into a Schiff base that incorporates crown ether or calixarene (B151959) units to create receptors for cations or neutral molecules. The design of such supramolecular systems would involve the strategic placement of binding sites to achieve shape and size complementarity with the target guest. Germanium complexes with 2,3-dihydroxynaphthalene (B165439) have been shown to form supramolecular layered structures, indicating the potential of functionalized naphthalenes in creating organized molecular assemblies. rsc.org

Design of Conjugated Polymers and Organic Semiconductors from Naphthalene Building Blocks

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and multiple bonds, which leads to delocalized π-electron systems and interesting electronic and optical properties. sigmaaldrich.com Naphthalene-based units are attractive building blocks for these polymers due to their rigid, planar structure and good charge transport characteristics. rsc.orgresearchgate.net

Naphthalene diimides (NDIs), in particular, are widely used as electron-accepting units in n-type organic semiconductors. researchgate.netnih.gov While this compound is not a diimide, its naphthalene core can be incorporated into conjugated polymer backbones. To be used as a monomer in common cross-coupling polymerization reactions like Suzuki or Stille coupling, the naphthaldehyde would need to be appropriately functionalized.

For example, the naphthalene ring could be halogenated (e.g., brominated) to introduce reactive sites for polymerization. The aldehyde group itself could also be used in polymerization reactions that form C=C or C=N double bonds in the polymer backbone. The design of such polymers would aim to control the electronic properties, solubility, and solid-state packing to optimize performance in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net

Advanced Applications of 2,3 Dimethyl 1 Naphthaldehyde and Its Derivatives in Chemical Research

Catalysis in Organic Synthesis

The structural scaffold of 2,3-Dimethyl-1-naphthaldehyde (B12817531) is particularly amenable to the design of specialized catalysts. Its derivatives are being explored for their potential to mediate complex organic transformations with high selectivity and efficiency, particularly in the realms of asymmetric and supramolecular catalysis.

Asymmetric photocatalysis is a challenging yet powerful strategy for creating stereogenic centers. nih.gov The design of chiral catalysts that can operate effectively under photochemical conditions is complicated by the high reactivity and short lifetimes of photogenerated intermediates. mdpi.com Success in this field often requires unique catalyst architectures that can provide a well-defined chiral environment to influence the stereochemical outcome of a reaction while minimizing uncatalyzed racemic background processes. nih.govnih.gov

Naphthalene-containing structures have been successfully employed in various asymmetric photoreactions. One key challenge is ensuring that the chiral information from the catalyst is effectively transferred during the reaction. nih.gov Naphthalene (B1677914) derivatives can be incorporated into chiral auxiliaries or templates to control the stereochemistry of photochemical reactions. For instance, a chiral auxiliary-based approach has been developed to achieve high enantiomeric excess in the [2+2] cycloadditions of cinnamic acids. rsc.org

Furthermore, chiral arene sensitizers are used in asymmetric photochemistry to form exciplexes—electronically excited complexes formed between a sensitizer (B1316253) and a substrate that are held together by charge-transfer interactions. nih.gov The defined structure of these transient species can dictate the stereochemical pathway of the reaction. In a notable example of asymmetric induction, a photochromic diarylethene featuring naphthyl groups was co-crystallized with an achiral molecule to form a chiral crystal. rsc.org This conformational confinement within the crystal lattice led to a highly enantioselective photocyclization, demonstrating how the naphthalene moiety can be integral to creating a chiral environment. rsc.org While direct studies on this compound in this context are specific, its rigid aromatic structure is an ideal platform for designing such chiral photosensitizers and auxiliaries for asymmetric photochemical synthesis.

Supramolecular chemistry offers a powerful approach to catalysis, mimicking enzymatic systems by using non-covalent interactions to create confined reaction environments. mdpi.com These systems can enhance reaction rates, improve selectivity, and stabilize reactive intermediates. nih.govacs.org The concept of 'catalysis under confinement' is well-documented and can lead to unprecedented reactivity and high product selectivity. nih.gov

Naphthaldehyde derivatives are excellent candidates for inclusion in such systems. For example, the excited-state intramolecular proton transfer (ESIPT) process of 1-hydroxy-2-naphthaldehyde (B49639) has been studied within the confined nanocavities of supramolecular hosts like cyclodextrins and micelles. warwick.ac.uk The constrained environment of these hosts significantly modulates the photophysical properties and reaction dynamics of the naphthaldehyde derivative. warwick.ac.uk This demonstrates the potential for controlling reactivity by encapsulating naphthalene-based compounds within a larger assembly.

Self-assembly is a key strategy for constructing these catalytic systems. nih.gov Naphthalene-containing molecules, such as naphthalene-dipeptides and naphthalimides, are known to self-assemble into ordered structures like hydrogels and fibrous networks through π-π stacking and hydrogen bonding. nih.govnih.gov Such assemblies can create catalytically active microenvironments. nih.gov For instance, an aldehyde-catalyzed ester hydrolysis has been repurposed to induce the transient self-assembly of an imine ester intermediate into structured aggregates. nih.gov This approach highlights how the aldehyde functionality, central to this compound, can drive the formation of dynamic, self-assembled catalytic systems. The integration of the 2,3-dimethylnaphthalene (B165509) scaffold into such designs could lead to novel catalysts with tailored pockets and functionalities for specific organic transformations.

Organic Electronic and Optoelectronic Materials

Naphthalene and its derivatives are π-conjugated systems that possess favorable electronic properties for use in organic electronics. researchgate.net Their inherent thermal and chemical stability, coupled with tunable electronic energy levels, makes them attractive components for a new generation of flexible, lightweight, and low-cost electronic devices. warwick.ac.uk

Organic field-effect transistors (OFETs) are fundamental components of next-generation electronic devices such as flexible displays, sensors, and radio frequency identification (RFID) tags. rsc.org The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. rsc.orgresearchgate.net Naphthalene derivatives, particularly naphthalene diimides (NDIs), have emerged as a promising class of n-type (electron-transporting) materials for OFETs. warwick.ac.ukresearchgate.net

These materials are noted for their high electron affinities, which facilitates stable electron transport, even in air. researchgate.net The immense structural variety of organic compounds allows for the fine-tuning of electrical performance and processing characteristics through chemical modification. researchgate.net By functionalizing the naphthalene core, researchers can optimize molecular packing in the solid state, which is crucial for efficient charge transport. For instance, new NDI derivatives have been shown to improve electron charge mobility and enable OFET operation with increased air stability by adjusting their redox potentials. warwick.ac.uk The introduction of specific substituents can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the material a better candidate for n-channel transistors. acs.org

Below is a table summarizing the performance of OFETs based on different naphthalene derivatives.

Naphthalene Derivative ClassKey FeaturesReported Electron Mobility (cm²/Vs)On/Off RatioRef
Halogenated NDI DerivativesAir-stable electron transport, low threshold voltage.Up to 0.18~6.7 x 10³ researchgate.net
NDI with Stannyl SubstituentsImproved electron affinity, versatile functionalization.High charge-carrier mobility values reported.Not specified warwick.ac.uk
NDI with Alkylthienyl GroupsSolution processable, LUMO level of -3.94 eV.Approaching 0.01> 10⁵ acs.org

This table is interactive. Click on the headers to sort the data.

Nonlinear optical (NLO) materials are essential for advanced photonic technologies, including optical data storage, image processing, and optical switching. rsc.org Organic molecules with extended π-conjugation can exhibit significant NLO responses, which arise from the interaction of intense laser light with the material, leading to phenomena like third-harmonic generation (THG). nih.gov

The NLO properties of a molecule are governed by its hyperpolarizability, which can be enhanced by creating systems with strong intramolecular charge transfer. This is typically achieved by connecting electron-donating and electron-accepting groups through a π-conjugated bridge. rsc.org The naphthalene scaffold of this compound serves as an excellent π-bridge. The dimethyl groups act as weak electron donors, while the aldehyde group is an electron acceptor.

Theoretical studies using methods like Density Functional Theory (DFT) are crucial for predicting and understanding the NLO properties of new compounds. rsc.org Research on similar structures, such as substituted N,N-dimethylanilines, has shown that modifications to donor/acceptor strength and conjugation length can significantly increase the first-order hyperpolarizability. rsc.org For example, certain chromophores have been found to exhibit THG signals that are up to 12 times stronger than reference materials like silica. nih.gov By strategically modifying the this compound structure—for instance, by converting the aldehyde to a stronger acceptor group or by extending the π-system—it is possible to design novel materials with remarkable NLO properties suitable for photonic applications. rsc.org

Chemosensor Development and Sensing Mechanisms

The detection of specific ions and molecules is critical for environmental monitoring, industrial process control, and medical diagnostics. rsc.org Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as a shift in color (colorimetric) or a change in fluorescence intensity (fluorometric). Naphthaldehyde derivatives are widely used as the core component in Schiff base chemosensors due to their straightforward synthesis and effective photophysical properties.

Schiff bases are typically formed by the condensation reaction between an aldehyde, such as a naphthaldehyde derivative, and a primary amine. The resulting imine group, in conjunction with the naphthalene ring, can act as a selective binding site for metal ions. Upon binding, the electronic properties of the sensor molecule are altered, leading to a detectable spectroscopic response.

For example, a chemosensor derived from 2-hydroxy-naphthaldehyde was developed for the selective colorimetric detection of Cu²⁺ and Pd²⁺ ions. rsc.org The binding of these ions caused a visible color change from colorless to yellow and a redshift in its UV-visible absorption spectrum. rsc.org Similarly, another naphthaldehyde-based Schiff base sensor demonstrated dual sensing capability for Cu²⁺ and Ni²⁺ ions, signaling their presence by quenching its natural fluorescence. acs.org

The key parameters for a chemosensor are its selectivity (ability to detect a specific ion in the presence of others) and its detection limit (the minimum concentration of the ion it can detect). Naphthaldehyde-based sensors have shown excellent performance in both regards.

The table below details the performance of several naphthaldehyde-based chemosensors.

Sensor BaseDetected IonsSensing MechanismDetection LimitRef
2-Hydroxy-naphthaldehyde Schiff BaseCu²⁺Colorimetric & Spectroscopic4.906 x 10⁻⁷ M rsc.org
2-Hydroxy-naphthaldehyde Schiff BasePd²⁺Colorimetric & Spectroscopic9.802 x 10⁻⁷ M rsc.org
1-(((4-nitrophenyl)imino)methyl)naphthalen-2-olCu²⁺Fluorescence QuenchingNanomolar range acs.org
1-(((4-nitrophenyl)imino)methyl)naphthalen-2-olNi²⁺Fluorescence QuenchingNanomolar range acs.org

This table is interactive. Click on the headers to sort the data.

The reversibility of these sensors is another important feature; often, the addition of a strong chelating agent like EDTA can remove the bound metal ion, regenerating the sensor for reuse. The successful application of these sensors in real water samples underscores their practical utility in environmental and biological applications. acs.org

Design Principles for Selective Analyte Recognition in Aqueous Systems

The development of chemosensors that can selectively detect specific analytes in aqueous environments is a critical area of research with applications ranging from environmental monitoring to medical diagnostics. Derivatives of this compound are promising candidates for such applications due to the adaptability of the naphthaldehyde moiety for the incorporation of specific recognition sites. The design of these sensors is predicated on the principle of integrating a selective binding site with a signal transducer, in this case, the naphthalene core.

A key design strategy involves the functionalization of the naphthaldehyde group to create a receptor that exhibits a high affinity for the target analyte. This is often achieved by introducing heteroatoms such as nitrogen, oxygen, or sulfur, which can act as Lewis basic sites to coordinate with metal ions or participate in hydrogen bonding with anionic or neutral species. The selectivity of the sensor is dictated by the geometric and electronic complementarity between the binding site and the analyte.

For instance, a colorimetric probe based on 2-hydroxy-1-naphthaldehyde (B42665) has been synthesized for the detection of bivalent copper (Cu²⁺) and nickel (Ni²⁺) ions in aqueous media. researchgate.net The design of this probe, which is structurally related to this compound, incorporates a hydroxyl group that, along with the aldehyde, provides a bidentate chelation site for the metal ions. This interaction leads to a distinct color change, allowing for the visual detection of the analytes. researchgate.net The stoichiometry of the resulting metal-ligand complexes was determined to be 1:1, a crucial factor in the design of quantitative sensors. researchgate.net

Another important consideration in the design of aqueous-phase sensors is water solubility. The hydrophobic nature of the naphthalene core can be a challenge, which is often addressed by introducing hydrophilic functional groups, such as carboxylates, sulfonates, or polyethylene (B3416737) glycol (PEG) chains, into the molecular structure. These modifications enhance the sensor's compatibility with aqueous systems without significantly compromising its recognition capabilities.

The table below summarizes key design principles for analyte recognition using naphthaldehyde-based sensors.

Design PrincipleDescriptionExample Application
Receptor Design Incorporation of specific functional groups (e.g., hydroxyl, amino, thiol) to create a binding site with high affinity and selectivity for the target analyte.A 2-hydroxy-1-naphthaldehyde derivative for the selective chelation of Cu²⁺ and Ni²⁺ ions. researchgate.net
Signal Transduction The binding event modulates the electronic properties of the naphthalene core, resulting in a measurable optical (colorimetric or fluorescent) or electrochemical signal.The interaction of a naphthaldehyde-based probe with cyanide ions leads to deprotonation and a subsequent change in color and fluorescence. spectroscopyonline.com
Aqueous Solubility Introduction of hydrophilic moieties to overcome the hydrophobicity of the naphthalene scaffold and ensure effective operation in aqueous environments.Functionalization with sulfonate or carboxylate groups to enhance water solubility.
Stoichiometry Control Designing the receptor to form a well-defined complex with the analyte, typically in a 1:1 or 1:2 ratio, for accurate quantification.Job's plot analysis confirming a 1:1 binding stoichiometry between a naphthaldehyde probe and target metal ions. researchgate.net

Fluorescence-Based Sensing Mechanisms (e.g., ICT, ESIPT, CHEF, CHEQ, PET, CIFE, AIE)

Fluorescence spectroscopy is a powerful tool for chemical sensing due to its high sensitivity and the ability to provide real-time information. Naphthaldehyde derivatives are excellent candidates for fluorescent probes because the naphthalene ring system is inherently fluorescent, and its photophysical properties can be readily modulated by chemical modifications and interactions with analytes. Several distinct fluorescence-based sensing mechanisms can be engineered into sensors derived from this compound.

Intramolecular Charge Transfer (ICT) is a common mechanism where the molecule possesses an electron-donating group and an electron-accepting group. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a highly polar excited state. The emission energy of ICT fluorophores is sensitive to the polarity of the solvent and the presence of analytes that can interact with the donor or acceptor groups.

Excited-State Intramolecular Proton Transfer (ESIPT) occurs in molecules that have a proton donor and a proton acceptor in close proximity. Upon excitation, a proton is transferred from the donor to the acceptor, resulting in a tautomeric form with a distinct fluorescence emission. This process can be modulated by analytes that interfere with the proton transfer, leading to a change in the fluorescence signal.

Chelation-Enhanced Fluorescence (CHEF) and Chelation-Enhanced Quenching (CHEQ) are mechanisms that rely on the coordination of the fluorophore with a metal ion. In CHEF, the binding of a metal ion restricts intramolecular rotations or vibrations, leading to an increase in fluorescence intensity. Conversely, in CHEQ, the metal ion, often a paramagnetic species, quenches the fluorescence of the probe upon binding.

Photoinduced Electron Transfer (PET) is another important mechanism where the sensor consists of a fluorophore linked to a receptor with a redox-active center. In the "off" state, the fluorescence is quenched by electron transfer from the receptor to the excited fluorophore. Upon binding of an analyte to the receptor, the electron transfer is inhibited, and the fluorescence is "turned on."

Collision-Induced Fluorescence Enhancement (CIFE) and Aggregation-Induced Emission (AIE) are mechanisms that are particularly relevant in the solid state or in aggregated systems. In AIE, the fluorophore is non-emissive in solution but becomes highly fluorescent upon aggregation due to the restriction of intramolecular motion.

A "turn-off" fluorimetric probe based on a 2-hydroxy-1-naphthaldehyde derivative has been developed for the detection of cyanide (CN⁻) in aqueous media. spectroscopyonline.com In this system, the strong basicity of the cyanide ion leads to the deprotonation of the naphthalene hydroxyl group. This deprotonation event alters the electronic structure of the molecule, resulting in the quenching of its fluorescence. spectroscopyonline.com This demonstrates a practical application of a CHEQ-like mechanism, where the analyte interaction leads to a decrease in the fluorescence signal.

The following table provides an overview of these fluorescence-based sensing mechanisms.

MechanismDescriptionSignal Response
ICT Intramolecular Charge TransferChange in emission wavelength or intensity upon analyte interaction.
ESIPT Excited-State Intramolecular Proton TransferRatiometric change in fluorescence as the equilibrium between tautomers is shifted.
CHEF Chelation-Enhanced FluorescenceFluorescence "turn-on" upon metal ion binding.
CHEQ Chelation-Enhanced QuenchingFluorescence "turn-off" upon metal ion binding.
PET Photoinduced Electron TransferFluorescence "turn-on" as analyte binding inhibits electron transfer quenching.
CIFE Collision-Induced Fluorescence EnhancementIncreased fluorescence due to restricted molecular motion upon aggregation.
AIE Aggregation-Induced EmissionStrong fluorescence in the aggregated state, weak or no fluorescence in solution.

Electrochemical Sensing Methodologies

Electrochemical sensors offer several advantages, including high sensitivity, low cost, and the potential for miniaturization, making them suitable for point-of-care and in-field applications. The electroactive nature of the naphthalene core makes this compound and its derivatives attractive candidates for the development of electrochemical sensors. These sensors operate by measuring the change in an electrical property (e.g., current, potential) that occurs when the sensor interacts with the target analyte.

One common electrochemical technique is voltammetry , where the current is measured as the potential is varied. A sensor based on a modified electrode can exhibit a specific voltammetric response to an analyte. For example, an electrochemical biosensor has been designed for the detection of naphthalene in water using cyclic voltammetry (CV). researchgate.net This sensor utilizes a three-electrode system and a microcontroller to measure the oxidation-reduction response of a bare gold electrode in the presence of naphthalene. researchgate.net The peak current in the voltammogram is proportional to the concentration of naphthalene, allowing for its quantification. researchgate.net

Another approach is potentiometry , which involves measuring the potential difference between two electrodes at near-zero current. Ion-selective electrodes (ISEs) are a type of potentiometric sensor where a membrane containing a specific ionophore selectively binds to the target ion, generating a potential that is related to the ion's concentration.

Amperometry is a technique where the current is measured at a constant potential. Amperometric sensors are often used for the detection of electroactive species that can be oxidized or reduced at the electrode surface. An electrochemical sensor system has been developed for the direct detection of total aldehydes in exhaled breath, demonstrating the potential for naphthaldehyde-based sensors in medical diagnostics. sigmaaldrich.com

The performance of electrochemical sensors based on this compound can be enhanced by modifying the electrode surface with nanomaterials, polymers, or enzymes. These modifications can improve the sensitivity, selectivity, and stability of the sensor. For instance, enzyme-based electrochemical sensors for formaldehyde (B43269) have been developed, where formaldehyde dehydrogenase is immobilized on the electrode surface. mdpi.com A similar approach could be adapted for the detection of this compound or its derivatives.

The table below outlines various electrochemical sensing methodologies.

MethodologyPrincipleMeasured Parameter
Voltammetry The potential of the working electrode is varied, and the resulting current is measured.Current vs. Potential
Potentiometry The potential difference between a working electrode and a reference electrode is measured at near-zero current.Potential
Amperometry The current is measured at a fixed potential.Current
Impedance Spectroscopy The opposition to the flow of alternating current is measured as a function of frequency.Impedance

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules that are held together by non-covalent interactions. The ability of molecules to self-assemble into well-defined, functional structures is a cornerstone of this field. The planar, aromatic structure of the naphthalene core in this compound makes it an excellent building block for the construction of supramolecular assemblies.

Engineering Non-Covalent Interactions in Supramolecular Assemblies

The self-assembly of molecules into ordered structures is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. By strategically modifying the structure of this compound, it is possible to program its self-assembly into specific architectures.

π-π stacking is a key interaction for aromatic molecules like naphthalene. The electron-rich π-systems of adjacent naphthalene cores can interact favorably, leading to the formation of one-dimensional stacks or other ordered arrangements. The extent of π-π stacking can be tuned by introducing substituents that modify the electron density of the aromatic ring.

Hydrogen bonding is a highly directional and specific interaction that can be used to control the geometry of supramolecular assemblies. The aldehyde group in this compound can act as a hydrogen bond acceptor. By introducing hydrogen bond donors, such as amide or urea (B33335) functionalities, into derivatives of this compound, it is possible to create well-defined hydrogen-bonded networks. For example, hydrogen bonding has been shown to direct the programmed supramolecular assembly of naphthalene-diimide (NDI) derivatives, which share the same core aromatic structure. rsc.org

The interplay of these non-covalent forces can lead to the formation of a variety of supramolecular structures, such as nanofibers, nanorods, and vesicles. The final morphology of the assembly is often dependent on factors such as the solvent, temperature, and concentration. The controlled supramolecular polymerization of naphthalene-diimide derivatives has been demonstrated to yield various nanostructures, highlighting the potential for similar control over the assembly of naphthaldehyde-based systems. thieme-connect.comresearchgate.net

The following table summarizes the key non-covalent interactions involved in the self-assembly of naphthalene-based molecules.

InteractionDescriptionRole in Assembly
π-π Stacking Attractive interaction between the electron clouds of aromatic rings.Promotes the formation of columnar or lamellar structures.
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom (O, N, F).Provides specificity and directionality to the assembly process.
Van der Waals Forces Weak, non-specific interactions arising from temporary fluctuations in electron density.Contribute to the overall stability and close packing of molecules.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.Can be used to direct the assembly of charged or polar molecules.

Host-Guest Chemistry Applications and Molecular Recognition

Host-guest chemistry is a branch of supramolecular chemistry that involves the binding of a smaller "guest" molecule to a larger "host" molecule. This interaction is driven by non-covalent forces and is characterized by molecular recognition, where the host selectively binds to a specific guest. While this compound itself is not a classic host molecule, its derivatives can be designed to act as hosts or guests in supramolecular systems.

For example, the aldehyde functionality can be used as a reactive handle to incorporate the 2,3-dimethylnaphthalene moiety into larger macrocyclic structures, creating a host with a well-defined cavity. The naphthalene unit can provide a hydrophobic binding pocket for guest molecules through van der Waals interactions and the hydrophobic effect. The size and shape of the guest, as well as its electronic properties, will determine the strength and selectivity of the binding.

Conversely, the 2,3-dimethylnaphthalene unit can act as a guest that binds to a variety of host molecules, such as cyclodextrins, calixarenes, and cucurbiturils. thno.orgnih.gov Cyclodextrins, for instance, are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They can encapsulate hydrophobic guest molecules, such as the naphthalene core of this compound, in aqueous solutions. nih.gov This encapsulation can be used to enhance the solubility of the naphthaldehyde derivative, protect it from degradation, or control its release.

The formation of host-guest complexes can be detected by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, UV-visible spectroscopy, and fluorescence spectroscopy. The binding of a guest to a host often leads to characteristic changes in the spectroscopic properties of one or both components, allowing for the determination of the binding affinity and stoichiometry of the complex. The principles of host-guest chemistry are fundamental to many biological processes and have applications in areas such as drug delivery, chemical sensing, and catalysis. mdpi.com

The table below provides examples of potential host-guest systems involving derivatives of this compound.

Role of Naphthaldehyde DerivativeHost MoleculeGuest Molecule
Guest CyclodextrinThis compound derivative
Guest Calixarene (B151959)This compound derivative
Part of Host Macrocycle incorporating the 2,3-dimethylnaphthalene unitSmall organic molecules (e.g., adamantane, ferrocene)

Conclusion and Future Research Directions

Current State of the Art and Identified Research Gaps

The field of naphthaldehyde chemistry is well-established, with numerous studies on the synthesis and application of various derivatives. Naphthaldehydes are recognized as valuable precursors for a range of more complex molecules, including fluorescent probes and materials with interesting optical properties. General synthetic methods for aromatic aldehydes, such as the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation, are well-documented and have been applied to a variety of naphthalene (B1677914) substrates. cambridge.orguwindsor.ca

However, a thorough review of the scientific literature reveals a significant research gap specifically concerning 2,3-Dimethyl-1-naphthaldehyde (B12817531). While the synthesis of other substituted naphthaldehydes has been explored, dedicated studies on the targeted synthesis and characterization of the 2,3-dimethyl isomer are scarce. There is a lack of published experimental data, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and specific reaction yields for its synthesis. Consequently, its unique chemical reactivity and potential applications remain largely unexplored. The steric and electronic effects of the two methyl groups at the 2- and 3-positions are expected to influence its properties and reactivity in ways that differentiate it from other naphthaldehyde isomers, yet these aspects have not been systematically investigated.

Emerging Methodologies and Potential Avenues for Exploration

Recent advancements in organic synthesis offer promising methodologies for the preparation and functionalization of polysubstituted aromatic compounds like this compound. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various functional groups onto aromatic rings with high regioselectivity. researchgate.net Applying these methods to 2,3-dimethylnaphthalene (B165509) could provide novel and more efficient routes to this compound and its derivatives. For instance, regioselective C-H methylation of 1-naphthaldehydes using a transient ligand strategy has been developed, suggesting that similar strategies could be adapted for the functionalization of the dimethylnaphthalene core. nih.gov

Furthermore, the development of computational chemistry provides powerful tools for predicting the properties and reactivity of molecules for which experimental data is lacking. Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data, investigate reaction mechanisms, and rationalize the regioselectivity of synthetic transformations. Such computational studies would be invaluable in guiding the experimental exploration of this compound chemistry.

Potential avenues for exploration include:

Systematic Synthesis and Characterization: A primary focus should be the development of a reliable and high-yielding synthesis for this compound, followed by its comprehensive spectroscopic and crystallographic characterization.

Reactivity Studies: A systematic investigation of its reactivity in key organic transformations, such as nucleophilic additions to the aldehyde, Wittig reactions, and metal-catalyzed cross-coupling reactions at the naphthalene core.

Exploration of Applications: The synthesis of novel derivatives for potential applications in materials science (e.g., organic light-emitting diodes) and as fluorescent chemosensors, building upon the known applications of other naphthaldehyde derivatives.

Interdisciplinary Research Opportunities for Naphthaldehyde Chemistry

The versatile chemical nature of naphthaldehydes, including this compound, opens up numerous opportunities for interdisciplinary research. The intersection of organic synthesis, materials science, and computational chemistry is particularly fertile ground for innovation.

Materials Science: The rigid and planar structure of the naphthalene core, combined with the potential for functionalization at the aldehyde group and the aromatic ring, makes these compounds attractive building blocks for novel organic materials. Collaboration between synthetic chemists and materials scientists could lead to the development of new polymers, liquid crystals, and organic semiconductors with tailored electronic and photophysical properties. The global market for aromatic aldehydes is expanding, driven by their use in chemical synthesis and other applications, indicating a strong commercial potential for new materials derived from these compounds. htfmarketreport.comdataintelo.com

Supramolecular Chemistry and Sensing: Naphthaldehyde derivatives are excellent platforms for the design of chemosensors for the detection of ions and small molecules. nih.govresearchgate.net The aldehyde group can be readily converted into Schiff bases or other recognition motifs. Interdisciplinary research involving synthetic chemistry, analytical chemistry, and biology could lead to the development of highly selective and sensitive fluorescent probes for applications in environmental monitoring and medical diagnostics.

Computational Chemistry: The synergy between experimental and computational chemistry is crucial for advancing the field. Computational studies can provide deep insights into the structure-property relationships of naphthaldehyde derivatives, guiding the design of new molecules with desired functionalities. This collaborative approach can accelerate the discovery and development of new materials and sensors based on the naphthaldehyde scaffold. The future of aldehyde production is also leaning towards more sustainable and "green" chemistry approaches. straitsresearch.com

Q & A

Basic Questions

What are the recommended methodologies for synthesizing 2,3-Dimethyl-1-naphthaldehyde, and how do reaction conditions influence yield?

Methodological Answer:
Synthetic routes often involve Friedel-Crafts acylation or oxidation of methyl-substituted naphthalene derivatives. Key parameters include solvent polarity (e.g., dichloromethane vs. toluene), temperature control (80–120°C), and catalyst selection (e.g., AlCl₃ for electrophilic substitution). Yield optimization requires monitoring intermediates via HPLC or GC-MS to minimize side reactions like over-oxidation or isomerization. Thermodynamic data, such as enthalpy of formation (ΔfH°), can guide solvent selection and reaction feasibility .

How should researchers design toxicity screening assays for this compound in mammalian models?

Methodological Answer:
Follow ATSDR’s inclusion criteria for toxicity studies (Table B-1), prioritizing inhalation and oral exposure routes. Use standardized endpoints like hepatic enzyme activity (e.g., ALT/AST levels) and histopathological analysis of lung tissue. Include positive controls (e.g., naphthalene-induced cytotoxicity) and dose-response curves to establish NOAEL/LOAEL. Non-peer-reviewed studies must undergo third-party validation to resolve conflicts in systemic effects data .

What analytical techniques are most effective for quantifying this compound in environmental samples?

Methodological Answer:
Gas chromatography-mass spectrometry (GC-MS) with electron ionization is preferred for volatile derivatives. For aqueous matrices, employ solid-phase extraction (SPE) using C18 cartridges, followed by HPLC-UV/Vis at λ = 254 nm. Validate methods via spike-recovery experiments (≥80% recovery) and cross-check against NIST reference spectra to address false positives .

Advanced Research Questions

How can computational models predict the environmental persistence of this compound, and what parameters are critical?

Methodological Answer:
Use quantitative structure-activity relationship (QSAR) models incorporating logP (octanol-water partition coefficient) and biodegradation half-life (t₁/₂). Input thermodynamic properties like vapor pressure (from NIST data ) and Henry’s law constant to estimate atmospheric dispersion. Validate predictions against experimental monitoring data from sediment/soil matrices, accounting for photodegradation rates under UV exposure .

What mechanisms underlie the metabolic activation of this compound in hepatic systems, and how do they differ from naphthalene?

Methodological Answer:
Investigate cytochrome P450 (CYP2F2/2E1)-mediated epoxidation using in vitro microsomal assays. Compare metabolite profiles via LC-HRMS, focusing on diol-epoxide adducts and glutathione conjugates. Address interspecies variability by parallel testing in human hepatocytes and murine models, referencing ATSDR’s toxicokinetic frameworks .

How do structural modifications (e.g., methyl group position) alter the electrophilic reactivity of this compound in organocatalytic reactions?

Methodological Answer:
Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Correlate with experimental kinetic data from asymmetric aldol reactions using proline-based catalysts. X-ray crystallography of Schiff base intermediates can resolve steric effects imposed by methyl groups .

Data Contradiction & Validation

How should researchers resolve discrepancies in reported toxicity data for this compound across studies?

Methodological Answer:
Apply systematic review protocols from ATSDR (Table C-2), including:

  • Data Harmonization: Adjust for differences in exposure duration, species/strain, and endpoint sensitivity.
  • Meta-Analysis: Use random-effects models to quantify heterogeneity (I² statistic) and identify outlier studies.
  • Mechanistic Validation: Replicate conflicting results in vitro (e.g., Ames test for mutagenicity) and cross-reference with structurally analogous compounds (e.g., 2-methylnaphthalene) .

What strategies mitigate artifacts in spectroscopic characterization of this compound derivatives?

Methodological Answer:

  • NMR Artifacts: Use deuterated solvents (e.g., CDCl₃) and suppress water peaks via presaturation. Confirm purity via melting point analysis (referencing NIST standards ).
  • MS Artifacts: Apply high-resolution MS to distinguish isotopic patterns from adducts (e.g., [M+Na]⁺ vs. [M+H]⁺). Cross-validate with IR spectroscopy for functional group confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.